REACTION_CXSMILES
|
[CH2:1]([NH:4][CH2:5][CH:6]([OH:16])[C:7]1[CH:12]=[C:11]([Cl:13])[C:10]([NH2:14])=[C:9]([Cl:15])[CH:8]=1)[CH:2]=[CH2:3].[C:17](Cl)(Cl)=[O:18]>>[NH2:14][C:10]1[C:11]([Cl:13])=[CH:12][C:7]([CH:6]2[O:16][C:17](=[O:18])[N:4]([CH2:1][CH:2]=[CH2:3])[CH2:5]2)=[CH:8][C:9]=1[Cl:15]
|
Name
|
α-[(allylamino)methyl]-4-amino-3,5-dichlorobenzyl alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1Cl)C1CN(C(O1)=O)CC=C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |